molecular formula C7H5N3 B13794983 3,4,7-Triazabicyclo[4.3.1]deca-1(10),2,4,6,8-pentaene CAS No. 500863-56-9

3,4,7-Triazabicyclo[4.3.1]deca-1(10),2,4,6,8-pentaene

Cat. No.: B13794983
CAS No.: 500863-56-9
M. Wt: 131.13 g/mol
InChI Key: BPKAYTUSWZNWIA-UHFFFAOYSA-N
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Description

3,4,7-Triazabicyclo[4.3.1]deca-1(10),2,4,6,8-pentaene is a bicyclic compound with the molecular formula C7H5N3. It is a member of the triazabicyclo family, known for its unique structure and reactivity.

Preparation Methods

The synthesis of 3,4,7-Triazabicyclo[4.3.1]deca-1(10),2,4,6,8-pentaene typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of benzalphthalide with an amine in the presence of a catalyst such as toluene . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3,4,7-Triazabicyclo[4.3.1]deca-1(10),2,4,6,8-pentaene undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3,4,7-Triazabicyclo[4.3.1]deca-1(10),2,4,6,8-pentaene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3,4,7-Triazabicyclo[4.3.1]deca-1(10),2,4,6,8-pentaene exerts its effects involves its interaction with molecular targets and pathways. As a catalyst, it facilitates various chemical reactions by lowering the activation energy and stabilizing transition states. Its bicyclic structure allows it to form stable complexes with substrates, enhancing its catalytic efficiency .

Comparison with Similar Compounds

3,4,7-Triazabicyclo[4.3.1]deca-1(10),2,4,6,8-pentaene can be compared with other similar compounds such as:

    1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD): Known for its strong basicity and catalytic properties.

    1,4-Diazabicyclo[2.2.2]octane (DABCO): Commonly used as a catalyst and nucleophilic reagent.

    1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): Another strong base used in organic synthesis.

    7-Methyl-1,5,7-triazabicyclo dec-5-ene (MTBD): Similar to TBD but with a methyl group enhancing its reactivity.

These compounds share similar bicyclic structures and catalytic properties, but this compound stands out due to its unique triazabicyclo framework and specific reactivity patterns.

Properties

CAS No.

500863-56-9

Molecular Formula

C7H5N3

Molecular Weight

131.13 g/mol

IUPAC Name

3,4,7-triazabicyclo[4.3.1]deca-1(10),2,4,6,8-pentaene

InChI

InChI=1S/C7H5N3/c1-2-8-7-3-6(1)4-9-10-5-7/h1-5H

InChI Key

BPKAYTUSWZNWIA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C=C1C=NN=C2

Origin of Product

United States

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